2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
2,4-Dichloro-4’-(4-methylpiperazinomethyl) benzophenone is a chemical compound with the molecular formula C19H20Cl2N2O . It has a molecular weight of 363.3 g/mol . The compound is also known by several synonyms, including (2,4-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3
. The Canonical SMILES representation is CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
. Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 4.2 . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 362.0952687 g/mol . The topological polar surface area is 23.6 Ų . The compound has a heavy atom count of 24 .Scientific Research Applications
Photo-initiators in Printing and Packaging
Benzophenone derivatives like 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone are utilized as photo-initiators, particularly in the curing of inks on carton boards. This application is significant in the packaging industry, especially for food products like breakfast cereals, to ensure longevity and quality of packaging (Van Hoeck et al., 2010).
Environmental Monitoring and Impact
These compounds, due to their widespread use, have been found in various environmental matrices, necessitating research into their occurrence, profiles, and potential estrogenic activity. Studies have been conducted to determine their presence in sediment and sewage sludge, emphasizing the need for environmental monitoring of such chemical compounds (Zhang et al., 2011).
Chemical Synthesis and Transformations
In chemical synthesis, benzophenone derivatives serve as intermediates in various reactions. For example, the generation and interception of isobenzofurans from derivatives of benzophenone have been explored, demonstrating their role in the production of naphthalene derivatives and other organic compounds (Faragher & Gilchrist, 1976).
Application in Materials Science
In the field of materials science, benzophenone derivatives are used in creating laminar hybrid materials with specific magnetic properties. For instance, they act as linkers in the creation of materials exhibiting single-chain magnet behavior, which has potential applications in advanced materials and electronics (Hu et al., 2009).
Metabolic Studies and Toxicology
Although not directly relevant to 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone, studies on the metabolism and toxicological effects of similar benzophenone compounds provide insights into their safety and environmental impact. This includes their metabolic pathways in organisms and potential endocrine-disrupting activities (Watanabe et al., 2015).
Transformation in Water Treatment Processes
Investigations into how benzophenone compounds transform during water treatment processes like chlorination are crucial for understanding their environmental impact. This research is key to assessing the risks associated with the presence of these compounds in water and their potential toxicity after treatment (Liu et al., 2016).
properties
IUPAC Name |
(2,4-dichlorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)17-7-6-16(20)12-18(17)21/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTHBWCNULBBAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642993 |
Source
|
Record name | (2,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | |
CAS RN |
898763-21-8 |
Source
|
Record name | (2,4-Dichlorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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